1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the 4-Fluorophenylsulfonyl Group: The piperazine core is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-fluorophenylsulfonyl group.
Addition of the 4-Nitrobenzyl Group: Finally, the compound is treated with 4-nitrobenzyl chloride under basic conditions to attach the 4-nitrobenzyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids or bases.
Major Products
Reduction of Nitro Group: 1-[(4-fluorophenyl)sulfonyl]-4-(4-aminobenzyl)piperazine.
Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of Sulfonyl Group: Corresponding sulfonic acids and piperazine derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine
- 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
- 1-[(4-fluorophenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine
Uniqueness
1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine is unique due to the presence of both a 4-fluorophenylsulfonyl group and a 4-nitrobenzyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(4-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-15-3-7-17(8-4-15)26(24,25)20-11-9-19(10-12-20)13-14-1-5-16(6-2-14)21(22)23/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHYJZVEGMKTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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